4-{[(3-Methoxyphenyl)methyl]sulfanyl}-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline
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Overview
Description
4-{[(3-Methoxyphenyl)methyl]sulfanyl}-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline is a complex organic compound belonging to the class of triazoloquinoxalines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(3-Methoxyphenyl)methyl]sulfanyl}-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline typically involves multiple steps, starting with the preparation of the core triazoloquinoxaline structure. One common approach is the nucleophilic substitution reaction, where a suitable precursor is reacted with a methoxyphenylmethyl sulfanyl group under controlled conditions.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route for higher yields and purity. This may include the use of catalysts, specific solvents, and reaction conditions tailored to large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse derivatives with varying properties.
Biology: In biological research, 4-{[(3-Methoxyphenyl)methyl]sulfanyl}-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline is studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting various diseases.
Industry: In industry, this compound can be used as an intermediate in the synthesis of other valuable chemicals, contributing to the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism by which 4-{[(3-Methoxyphenyl)methyl]sulfanyl}-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Triazoloquinoxaline derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.
Other sulfanyl-containing compounds: Compounds with similar sulfanyl groups but different core structures.
Uniqueness: 4-{[(3-Methoxyphenyl)methyl]sulfanyl}-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline stands out due to its specific combination of the methoxyphenylmethyl sulfanyl group and the triazoloquinoxaline core, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
4-[(3-methoxyphenyl)methylsulfanyl]-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4OS/c1-12-20-21-17-18(19-15-8-3-4-9-16(15)22(12)17)24-11-13-6-5-7-14(10-13)23-2/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBVAKGUNDGHEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N=C2SCC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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